molecular formula C9H13N3O2 B2666200 1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid CAS No. 1785545-73-4

1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

Cat. No.: B2666200
CAS No.: 1785545-73-4
M. Wt: 195.222
InChI Key: GFANZVGQMFJSBW-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable benzotriazole precursor in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced benzotriazole compounds.

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized as a corrosion inhibitor and in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzotriazole derivatives are known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

    Benzotriazole: The parent compound, known for its wide range of applications.

    4,5,6,7-Tetrabromobenzotriazole: A potent inhibitor of protein kinase CK2 with significant anticancer activity.

    1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid: Another heterocyclic compound with similar structural features and biological activities.

Uniqueness: 1-Ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-12-8-4-3-6(9(13)14)5-7(8)10-11-12/h6H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANZVGQMFJSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CC(CC2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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